Sodium bentonite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bentonite, sodian: is a type of clay mineral primarily composed of montmorillonite, a phyllosilicate mineral. It is known for its high water absorption capacity and swelling ability, which makes it useful in various industrial applications. Bentonite, sodian is widely used in fields such as oil drilling, environmental protection, and agriculture due to its excellent adsorption properties and chemical inertness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bentonite, sodian is typically prepared by converting calcium ions in natural bentonite into sodium ions through an ion exchange reaction. This process involves contacting the bentonite with a sodium salt solution, allowing the sodium ions to replace the calcium ions in the bentonite .

Industrial Production Methods: In industrial settings, the preparation of bentonite, sodian involves large-scale ion exchange processes. The natural bentonite is treated with sodium carbonate or other sodium salts to enhance its swelling properties and adsorption capacity. The treated bentonite is then dried and ground to the desired particle size for various applications .

Chemical Reactions Analysis

Types of Reactions: Bentonite, sodian undergoes several types of chemical reactions, including:

Ion Exchange Reactions: The primary reaction involves the exchange of calcium ions with sodium ions.

Adsorption Reactions: Bentonite, sodian can adsorb various organic and inorganic substances due to its high surface area and cation exchange capacity.

Common Reagents and Conditions:

Sodium Carbonate: Used in the ion exchange process to convert calcium bentonite to sodium bentonite.

Water: Facilitates the swelling and dispersion of bentonite particles.

Major Products Formed:

Scientific Research Applications

Chemistry: Bentonite, sodian is used as a catalyst and adsorbent in various chemical reactions. Its high surface area and cation exchange capacity make it suitable for applications in catalysis and separation processes .

Biology: In biological research, bentonite, sodian is used for its ability to adsorb proteins and other biomolecules. It is also employed in the preparation of biosensors and bioassays .

Medicine: Bentonite, sodian is used in pharmaceutical formulations as a binder and disintegrant. Its adsorption properties are utilized in drug delivery systems to control the release of active ingredients .

Industry: In the oil and gas industry, bentonite, sodian is used as a drilling mud additive to lubricate and cool the drill bit, as well as to stabilize boreholes. It is also used in wastewater treatment, soil remediation, and as a soil conditioner in agriculture .

Mechanism of Action

Bentonite, sodian exerts its effects primarily through its high cation exchange capacity and adsorption properties. The montmorillonite structure allows for the exchange of cations, which facilitates the adsorption of various substances. The swelling ability of bentonite, sodian enhances its capacity to absorb water and other liquids, making it effective in applications such as drilling muds and soil conditioners .

Comparison with Similar Compounds

Calcium Bentonite: Unlike sodium bentonite, calcium bentonite has lower swelling capacity and is used in applications requiring less expansion.

Kaolinite: A non-swelling clay mineral used in ceramics and as a filler in paper and rubber industries.

Illite: Another non-swelling clay mineral with lower cation exchange capacity compared to bentonite

Uniqueness of Bentonite, Sodian: Bentonite, sodian is unique due to its high swelling capacity, excellent adsorption properties, and chemical inertness. These characteristics make it highly versatile and suitable for a wide range of applications, from industrial processes to environmental protection .

Properties

CAS No. |

85049-30-5 |

|---|---|

Molecular Formula |

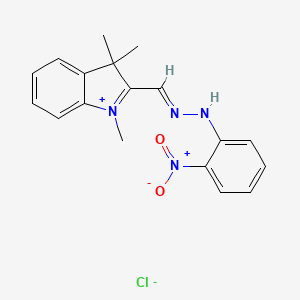

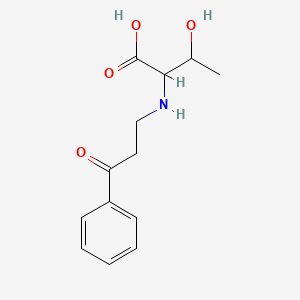

Al2H2Na2O13Si4 |

Molecular Weight |

422.29 g/mol |

IUPAC Name |

dialuminum;disodium;oxygen(2-);silicon(4+);hydrate |

InChI |

InChI=1S/2Al.2Na.H2O.12O.4Si/h;;;;1H2;;;;;;;;;;;;;;;;/q2*+3;2*+1;;12*-2;4*+4 |

InChI Key |

ONCZQWJXONKSMM-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.